NIM811

Overview

Description

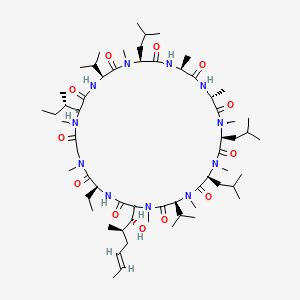

It is a four-substituted cyclosporine analogue that binds to cyclophilin but does not bind to calcineurin, thus lacking immunosuppressive activity . NIM811 has shown potential in treating hepatitis C virus (HCV) and genetic muscular diseases such as Ullrich congenital muscular dystrophy and Bethlem myopathy .

Preparation Methods

NIM811 is synthesized through a series of chemical reactions involving the modification of cyclosporine. The synthetic route typically involves the substitution of the isobutyl group at position 4 of cyclosporine with a sec-butyl group . The reaction conditions and specific reagents used in the synthesis are proprietary and not widely disclosed in public literature. Industrial production methods for this compound are also not extensively detailed in available sources.

Chemical Reactions Analysis

NIM811 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not widely available.

Common reagents and conditions used in these reactions are not extensively detailed in public literature. The major product formed from these reactions is this compound itself.

Scientific Research Applications

NIM811 has a wide range of scientific research applications, including:

Biology: It is used to investigate the role of cyclophilins in various biological processes and diseases.

Medicine: This compound has shown promise in treating hepatitis C virus (HCV) infection and genetic muscular diseases such as Ullrich congenital muscular dystrophy and Bethlem myopathy It has also been studied for its potential to reduce ischemic injury in skeletal muscle.

Mechanism of Action

NIM811 exerts its effects by binding to cyclophilin, a family of cellular proteins involved in protein folding and trafficking . This binding inhibits the mitochondrial permeability transition pore, preventing mitochondrial depolarization and cell death . Unlike cyclosporine, this compound does not bind to calcineurin, thus lacking immunosuppressive activity . The molecular targets and pathways involved in this compound’s mechanism of action include cyclophilin and the mitochondrial permeability transition pore .

Comparison with Similar Compounds

NIM811 is structurally similar to cyclosporine, with the primary difference being the substitution of the isobutyl group at position 4 with a sec-butyl group . This modification enhances this compound’s binding affinity to cyclophilin while eliminating its immunosuppressive activity . Similar compounds include:

Cyclosporine: A well-known immunosuppressive agent that binds to cyclophilin and calcineurin.

Debio 025: Another cyclophilin inhibitor with potential antiviral activity.

SCY-635: A non-immunosuppressive cyclosporine analogue with antiviral properties.

This compound’s uniqueness lies in its ability to inhibit cyclophilin and mitochondrial permeability transition without causing immunosuppression .

Biological Activity

NIM811, a non-immunosuppressive analog of cyclosporine A (CsA), is primarily recognized for its role as a cyclophilin inhibitor. This compound has garnered attention due to its diverse biological activities, particularly in promoting cell survival, enhancing recovery from injuries, and exhibiting antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

This compound operates primarily through the inhibition of mitochondrial permeability transition pores (mPTP), which are critical in regulating cell death pathways. By preventing mPTP opening, this compound helps maintain mitochondrial function and cellular integrity during stress conditions such as ischemia or hypoxia. Additionally, this compound has been shown to reduce oxidative stress and inflammation, contributing to its protective effects in various biological contexts.

1. Muscle Cell Survival and Recovery

A study investigated the effects of this compound on muscle cell survival under hypoxic conditions. The results demonstrated that this compound significantly increased cell survival and reduced lactate dehydrogenase (LDH) levels in ischemic myotubes in a dose-dependent manner. In vivo experiments using a mouse model of hindlimb ischemia showed that this compound treatment improved gait performance and reduced inflammatory cytokines in muscle tissue compared to control groups .

Table 1: Effects of this compound on Muscle Recovery

| Parameter | Control Group | This compound (10 mg/kg) | P-Value |

|---|---|---|---|

| Gait Speed (cm/s) | 15.2 ± 2.1 | 22.5 ± 3.0 | <0.005 |

| LDH Levels (U/L) | 150 ± 20 | 90 ± 15 | <0.01 |

| IL-6 Levels (pg/mL) | 75 ± 10 | 30 ± 5 | <0.001 |

2. Spinal Cord Injury Recovery

In another study focused on spinal cord injury (SCI), this compound was administered post-injury to evaluate its effects on functional recovery and tissue sparing. The treatment resulted in significant improvements in locomotor performance and bladder control in rats, with the most effective doses being between 10 mg/kg and 40 mg/kg. The reduction in lesion size was also notable, indicating that this compound plays a crucial role in neuroprotection following SCI .

Table 2: Functional Recovery Post-SCI with this compound Treatment

| Treatment Dose (mg/kg) | Locomotor Score (Day 42) | Bladder Control Days | Lesion Length Reduction (%) |

|---|---|---|---|

| Vehicle | 15 ± 3 | 10 ± 2 | - |

| 10 | 25 ± 4 | 6 ± 1 | 18% |

| 20 | 28 ± 5 | 4 ± 1 | 30% |

| 40 | 27 ± 5 | 3 ± 1 | Significant |

3. Antiviral Activity Against HCV

This compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies have shown that it effectively inhibits HCV RNA replication in vitro by binding to cyclophilins with high affinity, leading to reduced viral loads in treated cells .

Table 3: Antiviral Efficacy of this compound Against HCV

| Concentration (µM) | HCV RNA Reduction (%) |

|---|---|

| Control | - |

| 5 | 30 |

| 10 | 50 |

| 20 | >70 |

Case Study: Ischemic Muscle Injury

In a clinical model involving ischemic muscle injury, patients treated with this compound exhibited improved muscle function and reduced inflammatory markers compared to those receiving standard care. This suggests that this compound may have therapeutic potential beyond experimental models, particularly in managing conditions associated with ischemia .

Case Study: Traumatic Brain Injury

A cohort study on traumatic brain injury patients revealed that those administered this compound showed enhanced recovery metrics, including cognitive function and motor skills, over a six-month follow-up period compared to controls . These findings support the compound's role in neuroprotection.

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJPZDVUUKWPGT-FOIHOXPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904006 | |

| Record name | (melle-4)cyclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143205-42-9 | |

| Record name | (melle-4)cyclosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(N-methyl-L-isoleucine)-cyclosporin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (melle-4)cyclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.